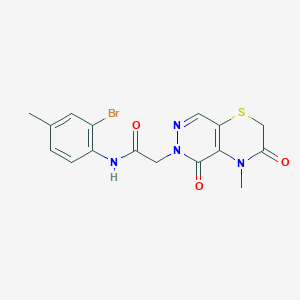

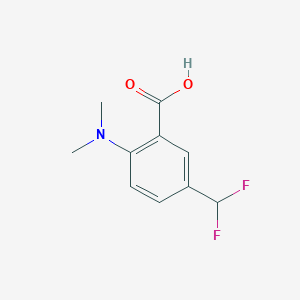

5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

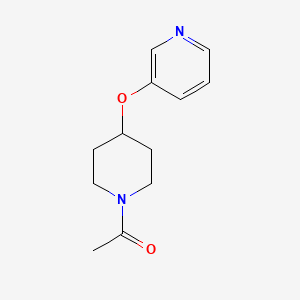

Anti-inflammatory Pharmacology

Pyrimidine derivatives, including 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde , have been extensively studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . The structure–activity relationships (SARs) of pyrimidines are crucial in developing new analogs with enhanced anti-inflammatory effects and minimal toxicity.

Synthesis of Novel Pyrimidine Analogs

The compound serves as a precursor in the synthesis of novel pyrimidine analogs. Researchers utilize the sulfanyl group as a reactive site for further chemical modifications, leading to the creation of new molecules with potential pharmacological activities .

Crystallography and Structural Analysis

5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde: is used in crystallography to determine the crystal structure of related compounds. Its derivatives’ crystal structures provide insights into their molecular geometry, which is essential for understanding their chemical reactivity and interaction with biological targets .

Antioxidant Activity

Pyrimidine derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The nitro group in 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde may contribute to its antioxidant capacity, making it a valuable compound for further research in this area .

Antibacterial and Antiviral Research

The compound’s structural features make it a candidate for exploring antibacterial and antiviral activities. Its ability to interact with microbial enzymes and receptors can lead to the development of new antimicrobial agents .

Antifungal and Antituberculosis Applications

Similar to its antibacterial properties, 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde can be investigated for its efficacy against fungal infections and tuberculosis. The compound’s mechanism of action may involve disrupting the cell wall synthesis of the pathogens .

SAR Analysis for Drug Development

Detailed SAR analysis of pyrimidine derivatives, including 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde , is critical for drug development. Understanding the relationship between the compound’s structure and its biological activity aids in designing more effective and safer pharmaceuticals .

Mecanismo De Acción

While the mechanism of action for 5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde is not explicitly mentioned, compounds with similar structures have been found to exhibit antiviral activity. For instance, Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds, have been discovered .

Propiedades

IUPAC Name |

5-nitro-2-pyrimidin-2-ylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3S/c15-7-8-6-9(14(16)17)2-3-10(8)18-11-12-4-1-5-13-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYVXMJILJPMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(pyrimidin-2-ylsulfanyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)

![methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2896109.png)

![(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2896115.png)

![2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2896123.png)